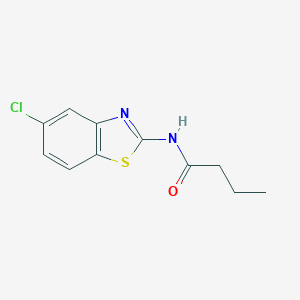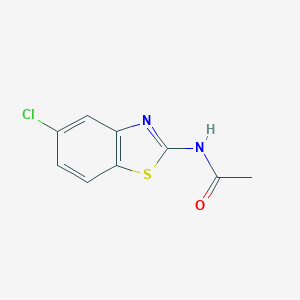![molecular formula C20H13Cl2N3O3 B244173 3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B244173.png)
3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the benzoxazole family and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.
作用机制
The mechanism of action of 3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves the inhibition of protein-protein interactions mediated by the SH3 domain. This compound binds to the SH3 domain and disrupts the interaction between the SH3 domain and its target proteins, leading to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments include its high potency and specificity for the SH3 domain. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions for the study of 3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. These include the development of more potent and selective inhibitors of the SH3 domain, the investigation of the compound's potential use in the treatment of other diseases such as autoimmune disorders, and the evaluation of its safety and efficacy in animal models and clinical trials. Additionally, the use of this compound as a tool to study protein-protein interactions and cellular signaling pathways could lead to the discovery of new therapeutic targets and the development of novel drugs.
合成方法
The synthesis of 3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves several steps, including the reaction of 3,5-dichloro-2-methoxyaniline with 2-(3-pyridinyl)benzoxazole-5-carboxylic acid, followed by the addition of benzoyl chloride and triethylamine. The final product is obtained after purification using column chromatography.
科学研究应用
3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use as an anticancer agent and as a tool for the study of protein-protein interactions.
属性
分子式 |
C20H13Cl2N3O3 |
|---|---|
分子量 |
414.2 g/mol |
IUPAC 名称 |
3,5-dichloro-2-methoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H13Cl2N3O3/c1-27-18-14(7-12(21)8-15(18)22)19(26)24-13-4-5-17-16(9-13)25-20(28-17)11-3-2-6-23-10-11/h2-10H,1H3,(H,24,26) |
InChI 键 |
PSTAYIKTAAOXRO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)Cl)Cl |
规范 SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B244090.png)
![3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
![2-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244093.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B244097.png)
![2-(2,4-dichlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244099.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244108.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenoxyacetamide](/img/structure/B244109.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244110.png)
![Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244114.png)
![Methyl 5-[(3-bromo-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244116.png)

